9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-
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Overview
Description
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is a complex organic compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 . This compound is part of the anthracenedione family, known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction and subsequent amination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired products .
Major Products Formed
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to its effects on cellular processes. For example, its anti-cancer properties may be attributed to its ability to interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4,8-dihydroxy-9,10-anthracenedione
- 1-Amino-4-hydroxy-9,10-anthracenedione
- 1-Amino-2-methyl-9,10-anthracenedione
Uniqueness
Compared to these similar compounds, 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
69093-18-1 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-amino-4,8-dihydroxy-5-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-6-11(21)15-13(9)17(23)14-10(20)5-3-8(18)12(14)16(15)22/h3-7,19-21H,18H2,1-2H3 |
InChI Key |
DAHSRRGMYJJGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N |
Origin of Product |
United States |
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